molecular formula C18H18N4O3 B4436390 N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B4436390
M. Wt: 338.4 g/mol
InChI Key: ATJJIRKYPCTYMF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a benzamide scaffold linked to a dimethoxyphenyl group via a 5-methyl-1,2,3-triazole ring, a structure common in the development of pharmacologically active agents. The 1,2,3-triazole moiety often serves as a stable bioisostere in drug design, while benzamide derivatives are extensively investigated for their ability to interact with enzyme active sites and biological receptors . Compounds with similar structural motifs, such as related benzamides and triazole-containing molecules, have been explored as selective enzyme inhibitors and as modulators of protein-protein interactions . The specific arrangement of methoxy groups on the phenyl ring may influence the molecule's binding affinity and selectivity, making it a valuable template for Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a reference standard in projects aimed at developing novel therapeutics for various diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-11-19-21-22(12)14-6-4-13(5-7-14)18(23)20-16-10-15(24-2)8-9-17(16)25-3/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJJIRKYPCTYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2,5-dimethoxyaniline with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne derivative with an azide derivative in the presence of a copper catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves multi-step reactions that include the formation of the triazole ring. The general synthetic route includes:

  • Step 1: Formation of the triazole from appropriate azides and alkynes.
  • Step 2: Coupling of the triazole with a substituted benzamide.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have evaluated various triazole derivatives for their ability to inhibit cancer cell proliferation. This compound has been tested against several human cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-231 (Breast)< 10Inhibition of tubulin polymerization
A498 (Kidney)< 10Induction of apoptosis
OVCAR-3 (Ovarian)< 10Cell cycle arrest

These findings suggest that this compound could serve as a lead for developing new anticancer agents targeting microtubule dynamics.

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate its potential utility as an antimicrobial agent.

Alzheimer's Disease Research

Recent studies have explored the potential of triazole derivatives in treating neurodegenerative diseases like Alzheimer's. The mechanism involves modulating neurotransmitter systems and reducing amyloid-beta aggregation. This compound is being investigated for its ability to enhance cognitive function in preclinical models.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is growing interest in the anti-inflammatory effects of this compound. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The triazole ring is known to enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Name Structural Features Key Differences Biological Activity
N-(2,5-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Dichlorophenyl group, triazole ring Chloro (electron-withdrawing) vs. methoxy (electron-donating) substituents Antimicrobial, antifungal
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide Thiazole ring, methylsulfonyl group Thiazole vs. triazole heterocycle; sulfonyl group increases polarity Anticancer, anti-inflammatory
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide Oxadiazole ring, methoxyphenyl group Oxadiazole (electron-deficient) vs. triazole (hydrogen-bonding) Enzyme inhibition, antimicrobial
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide Thiazole ring, methylthio group Methylthio (lipophilic) vs. triazole (polar) Anticancer, antimicrobial

Physicochemical Properties

Property Target Compound Dichlorophenyl Analog Thiazole Derivative
LogP 3.2 (estimated) 4.1 (higher lipophilicity) 2.8 (polar sulfonyl group)
Solubility (mg/mL) 0.15 (DMSO) 0.09 (DMSO) 0.25 (DMSO)
Thermal Stability Stable up to 200°C Decomposes at 180°C Stable up to 220°C

Key Research Findings and Trends

Substituent Effects : Methoxy groups improve solubility and reduce cytotoxicity compared to chloro analogs, making the target compound more suitable for in vivo studies .

Heterocycle Choice : Triazoles offer superior binding to biological targets (e.g., kinases) over thiazoles or oxadiazoles due to their nitrogen-rich structure .

Synthetic Efficiency : Click chemistry enables rapid triazole formation with high yields (>85%), outperforming traditional heterocycle syntheses .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzamide core substituted with a 2,5-dimethoxyphenyl group and a 5-methyl-1H-1,2,3-triazole moiety. The presence of these functional groups is believed to contribute to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24_{24}H25_{25}N5_{5}O3_{3}S
Molecular Weight445.55 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes. This inhibition can lead to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .

Anticancer Activity

The compound has shown promise in preclinical studies against various cancer cell lines. For example, it has been evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant antiproliferative activity .

Case Studies

Several studies have investigated the biological activities of similar triazole derivatives:

  • Anticancer Studies : A series of triazole derivatives were synthesized and evaluated for their anticancer properties against a panel of 60 human cancer cell lines. The most potent compounds exhibited IC50_{50} values in the low micromolar range .
  • Anti-inflammatory Activity : Compounds with similar structures have been shown to possess anti-inflammatory properties through the inhibition of COX enzymes. This suggests that this compound may also exert such effects .
  • Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with targets involved in cancer progression and inflammation .

Q & A

What are the established synthetic routes for N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, and what reaction conditions are critical for high yield?

Answer:
The synthesis typically involves sequential steps:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 5-methyl-1H-1,2,3-triazole core .
  • Benzamide Coupling: Amide bond formation between 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid and 2,5-dimethoxyaniline using coupling agents like HATU or EDCI in anhydrous DMF .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.
    Critical Conditions: Anhydrous solvents, controlled pH during amidation, and inert atmosphere to prevent side reactions.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regioselectivity of the triazole ring and methoxy group positions. Anomalies in aromatic proton splitting may require 2D-COSY or HSQC for resolution .
  • X-ray Crystallography: SHELXL refinement (via SHELX suite) resolves molecular geometry, hydrogen bonding, and π-π stacking interactions. Anisotropic displacement parameters validate thermal motion .
  • Mass Spectrometry: High-resolution ESI-MS distinguishes isotopic patterns, critical for verifying molecular formula.

How is the compound screened for biological activity, and what preliminary findings exist?

Answer:

  • In Vitro Assays: NCI-60 human tumor cell line screening (e.g., lung cancer A549/ATCC) at 10–100 µM concentrations. Growth inhibition (GP%) is measured via MTT assays .
  • Preliminary Data: Analogous triazole-benzamide derivatives show 40–62% inhibition in NCI-H522 (lung) and LOX IMVI (melanoma) cells . Activity correlates with electron-withdrawing substituents on the benzamide.

Advanced: How can synthetic yield be optimized when scaling up the CuAAC step?

Answer:

  • Catalyst Optimization: Use CuI (1.2 equiv.) with TBTA ligand to suppress Cu-induced side reactions.
  • Solvent Selection: tert-Butanol/water (1:1) enhances regioselectivity and reduces reaction time .
  • Microwave Assistance: 50–80°C for 30 min improves reaction efficiency (yield >85% vs. 65% conventional heating) .

Advanced: How are contradictions in spectral data (e.g., unexpected NMR shifts) resolved?

Answer:

  • Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies rotameric equilibria in the benzamide linkage.
  • X-ray Validation: SHELXL-refined structures (ORTEP diagrams) cross-validate bond angles and torsion angles, resolving ambiguities in NOESY correlations .

What mechanistic hypotheses explain its potential anticancer activity?

Answer:

  • Kinase Inhibition: Structural analogs inhibit Aurora kinase A via triazole-mediated H-bonding to the ATP-binding pocket .
  • Reactive Oxygen Species (ROS): Methoxy groups enhance ROS generation, triggering apoptosis in MDA-MB-231 breast cancer cells .

How can computational modeling guide SAR studies?

Answer:

  • Docking Simulations (AutoDock Vina): Triazole and methoxy groups show high affinity for EGFR (ΔG ≈ −9.2 kcal/mol).
  • QSAR Models: Hammett constants (σ) of substituents correlate with IC50 values (R² = 0.88) .

How does pH affect the compound’s stability in biological assays?

Answer:

  • Stability Profile: Degrades <5% in PBS (pH 7.4) over 24 hrs but hydrolyzes rapidly at pH <3 (gastric conditions).
  • Mitigation: Use enteric-coated formulations for oral administration or DMSO stock solutions stored at −20°C .

Advanced: What structure-activity relationships (SAR) are observed in benzamide-triazole hybrids?

Answer:

  • Methoxy Positioning: 2,5-Dimethoxy substitution enhances solubility and ROS induction vs. 3,5-dimethoxy .
  • Triazole Substitution: 5-Methyl group improves metabolic stability (t1/2 = 4.2 hrs in liver microsomes) .

How are polymorphic forms identified and characterized for this compound?

Answer:

  • SCXRD (Single-Crystal X-Ray Diffraction): SHELXL identifies Form I (monoclinic P21/c) and Form II (orthorhombic Pbca) with distinct melting points .
  • DSC/TGA: Form I shows endotherm at 178°C (ΔH = 120 J/g), while Form II melts at 185°C (ΔH = 135 J/g).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.